molecular formula C22H26FN3O B4656005 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine

1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine

Cat. No. B4656005
M. Wt: 367.5 g/mol
InChI Key: GTTQVNRGVMOSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine, also known as FPBP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine involves its interaction with various targets in the body such as receptors, enzymes, and ion channels. 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has been found to exhibit affinity towards dopamine D2 receptors, serotonin receptors, and GABA receptors. It has also been found to inhibit the activity of MAO-B enzyme, which is involved in the degradation of dopamine.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has been found to exhibit various biochemical and physiological effects such as neuroprotection, antipsychotic properties, antidepressant properties, anxiolytic effects, and anticancer properties. The compound has been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been found to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine in lab experiments include its synthetic availability, high purity, and well-defined structure. The compound has been extensively studied for its potential therapeutic applications, which makes it a suitable candidate for further research. However, the limitations of using 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine in lab experiments include its potential toxicity and side effects. Further studies are required to determine the optimal dosage and administration route for the compound.

Future Directions

There are several future directions for the research on 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine. One potential direction is to study its potential therapeutic applications in other fields such as cardiology and immunology. Another direction is to investigate its potential as a drug candidate for the treatment of various diseases. Further studies are also required to determine the optimal dosage and administration route for the compound. Additionally, the development of novel synthetic methods for 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine and its analogues may lead to the discovery of new compounds with improved therapeutic properties.

Scientific Research Applications

1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has been found to exhibit neuroprotective effects by inhibiting the activity of monoamine oxidase-B (MAO-B) enzyme, which is involved in the degradation of dopamine. 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has also been found to possess antipsychotic properties by blocking the activity of dopamine D2 receptors.
In psychiatry, 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has been studied as a potential treatment for depression and anxiety disorders. It has been found to increase the levels of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has also been found to exhibit anxiolytic effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors.
In oncology, 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has been studied for its potential anticancer properties. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine has also been found to sensitize cancer cells to chemotherapy drugs, thereby improving their efficacy.

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O/c23-20-5-1-2-6-21(20)25-13-15-26(16-14-25)22(27)19-9-7-18(8-10-19)17-24-11-3-4-12-24/h1-2,5-10H,3-4,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTQVNRGVMOSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Fluorophenyl)piperazin-1-yl][4-(pyrrolidin-1-ylmethyl)phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(2-fluorophenyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.